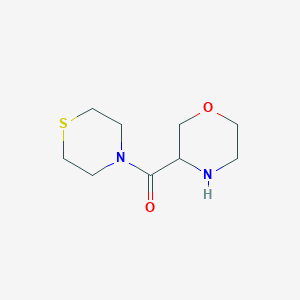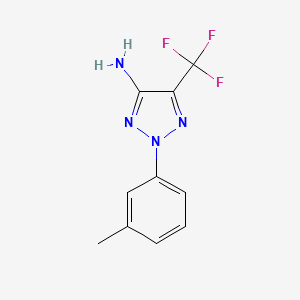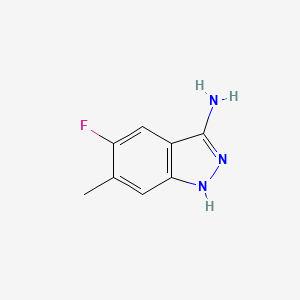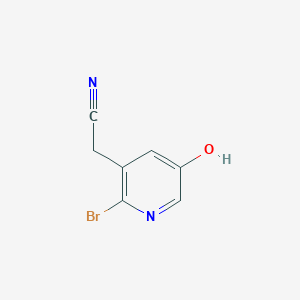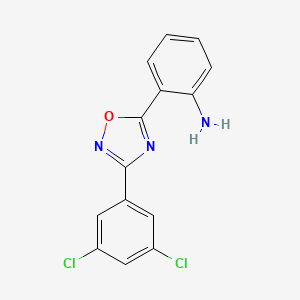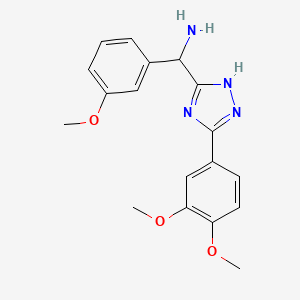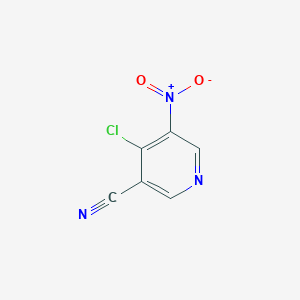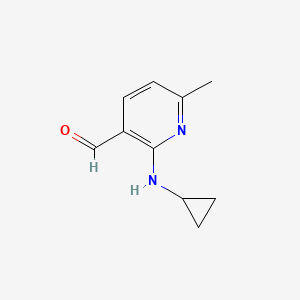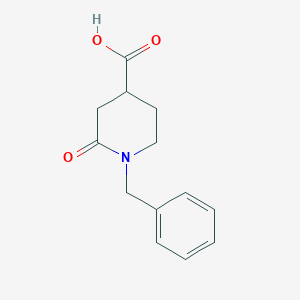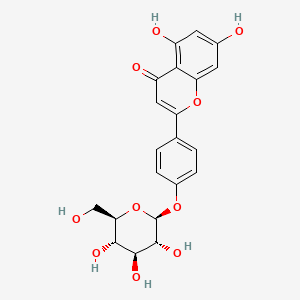
Apigenin-4'-glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apigenin-4’-glucoside is a naturally occurring flavonoid glycoside, specifically a glucoside derivative of apigenin. It is found in various plants and is known for its potential health benefits, including antioxidant, anti-inflammatory, and antibacterial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of apigenin-4’-glucoside can be achieved through enzymatic glucosylation of apigenin. One method involves using a glycosyltransferase enzyme from Bacillus licheniformis, which transfers a glucose moiety to apigenin . The reaction conditions typically include the presence of UDP-glucose as a glucose donor and a suitable buffer system to maintain the pH.
Industrial Production Methods
For industrial-scale production, engineered Corynebacterium glutamicum can be used as a cell factory. This bacterium is genetically modified to overexpress glycosyltransferase and other enzymes involved in UDP-glucose synthesis, resulting in efficient glucosylation of apigenin . This method offers a cost-effective and scalable approach to produce apigenin-4’-glucoside.
化学反应分析
Types of Reactions
Apigenin-4’-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of apigenin-4’-glucoside .
科学研究应用
Apigenin-4’-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study flavonoid glycosides and their chemical properties.
Biology: It is investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and antibacterial properties. .
作用机制
Apigenin-4’-glucoside exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Antibacterial Activity: It targets bacterial DNA gyrase, inhibiting bacterial replication and growth.
Cancer Prevention: It modulates key signaling pathways involved in cell proliferation, apoptosis, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, and NF-κB pathways.
相似化合物的比较
Similar Compounds
Luteolin-4’-glucoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Quercetin-4’-glucoside: Known for its strong antioxidant activity and potential health benefits.
Kaempferol-4’-glucoside: Exhibits anti-inflammatory and anticancer properties
Uniqueness
Apigenin-4’-glucoside is unique due to its specific molecular structure, which allows it to interact with various biological targets effectively. Its glycoside form enhances its solubility and bioavailability compared to its aglycone form, apigenin .
属性
CAS 编号 |
20486-34-4 |
|---|---|
分子式 |
C21H20O10 |
分子量 |
432.4 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1 |
InChI 键 |
ICLVCWSZHUZEFT-QNDFHXLGSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
熔点 |
234 - 235 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


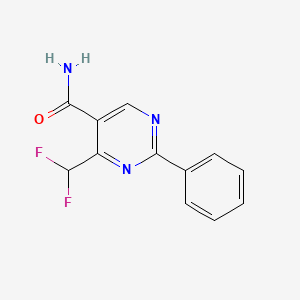
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
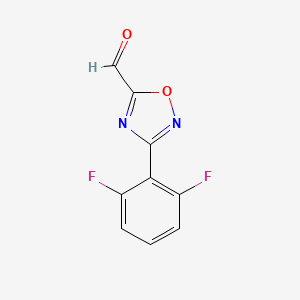
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)
